B1193274 ODM-204

ODM-204

カタログ番号 B1193274
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Discovery and Development

ODM-204 is a novel nonsteroidal compound showing promise in treating castration-resistant prostate cancer (CRPC). Its dual-action mechanism involves inhibiting CYP17A1, a critical enzyme for androgen production, and blocking the androgen receptor (AR) with high affinity. In vitro studies demonstrate ODM-204's efficacy in inhibiting the proliferation of androgen-dependent cells and reducing tumor growth in a murine model. Additionally, it significantly potentiates the effects of leuprolide acetate, an LHRH agonist, in reducing circulating testosterone levels and the weights of androgen-sensitive organs in animal models. Notably, ODM-204 exhibited good tolerability in both rodents and primates, marking it as a potential therapeutic option for CRPC treatment (Oksala et al., 2018).

Preclinical Data

In preclinical settings, ODM-204 demonstrated significant promise as a dual inhibitor of CYP17A1 and AR, key targets in CRPC treatment. The compound's binding affinity to AR and its potency in inhibiting AR nuclear translocation and androgen-induced receptor activation were evident in various assays. Furthermore, ODM-204 effectively suppressed the growth of androgen-dependent cells in vitro and showed tumor growth reduction in vivo at a specific dosage. These findings underline ODM-204's potential as a comprehensive treatment approach for CRPC by targeting both androgen production and AR signaling (Oksala et al., 2015).

Phase I Clinical Study Results

A Phase I dose-escalation study of ODM-204 in patients with metastatic CRPC revealed the compound's tolerability and potential anti-tumor activity. The study, involving multiple dose levels, showed a dose-dependent increase in plasma concentration of ODM-204. Treatment led to a reduction in serum testosterone and PSA levels, indicators of its potential efficacy in CRPC treatment. Despite some mild adverse effects, the results suggest ODM-204's preliminary antitumor activity and overall tolerability, although its pharmacokinetic properties pose challenges for further development (Peltola et al., 2020).

特性

製品名

ODM-204

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ODM204;  ODM-204;  ODM 204.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。